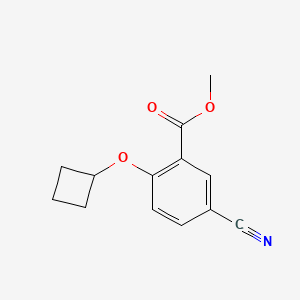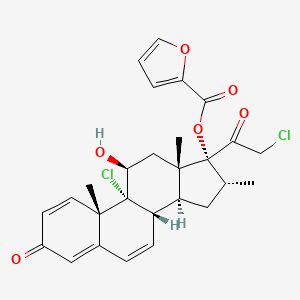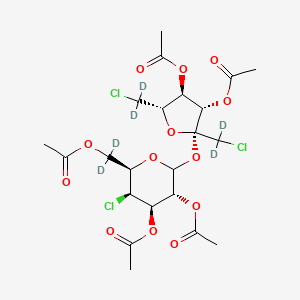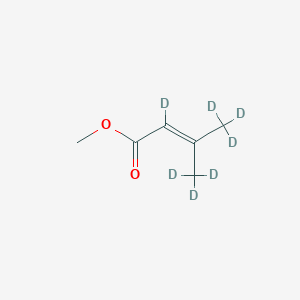
Methyl 3-Methyl-2-butenoate-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-Methyl-2-butenoate-D7 is an α,β-unsaturated ester. It is known for its overripe fruity, ethereal odor, which is responsible for the aroma of snake fruit . This compound is often used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-Methyl-2-butenoate-D7 can be synthesized from methanol and 3,3-dimethylacrylic acid . The reaction typically involves esterification, where methanol reacts with 3,3-dimethylacrylic acid in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to increase yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-Methyl-2-butenoate-D7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or amides.
Aplicaciones Científicas De Investigación
Methyl 3-Methyl-2-butenoate-D7 has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the manufacture of fragrances and flavorings due to its distinctive odor.
Mecanismo De Acción
The mechanism of action of Methyl 3-Methyl-2-butenoate-D7 involves its interaction with molecular targets through its α,β-unsaturated ester group. This group can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the ester. This reactivity is crucial for its biological and chemical activities .
Comparación Con Compuestos Similares
- Methyl 3-butenoate
- Ethyl 3-methyl-2-butenoate
- Methyl crotonate
Comparison: Methyl 3-Methyl-2-butenoate-D7 is unique due to its deuterium labeling, which makes it valuable in isotopic labeling studies. Compared to similar compounds, it has distinct reactivity and applications, particularly in research involving isotopic effects .
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
121.19 g/mol |
Nombre IUPAC |
methyl 2,4,4,4-tetradeuterio-3-(trideuteriomethyl)but-2-enoate |
InChI |
InChI=1S/C6H10O2/c1-5(2)4-6(7)8-3/h4H,1-3H3/i1D3,2D3,4D |
Clave InChI |
FZIBCCGGICGWBP-UAVYNJCWSA-N |
SMILES isomérico |
[2H]C(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C(=O)OC |
SMILES canónico |
CC(=CC(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


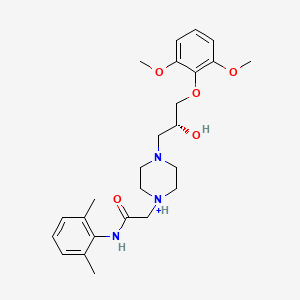

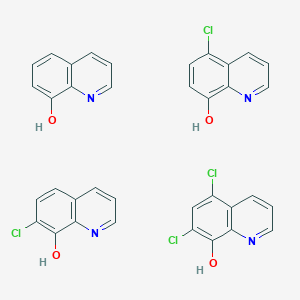
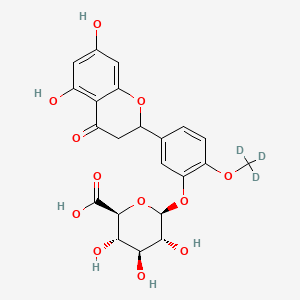

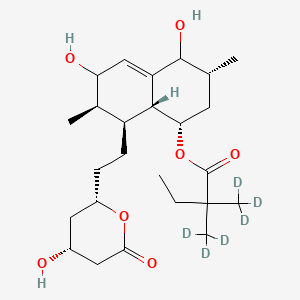

![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
